molecular formula C25H20Cl2N4O2 B12004553 3-[3-(Benzyloxy)phenyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-[3-(Benzyloxy)phenyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12004553
M. Wt: 479.4 g/mol
InChI Key: XFDYLSQILSSPGC-LQKURTRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzyloxy and dichlorophenyl groups. The specific reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its use primarily in research settings. the general principles of organic synthesis, such as scaling up reactions and optimizing conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with benzyloxy and dichlorophenyl groups. Examples include:

  • 3-[3-(Benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

What sets 3-[3-(Benzyloxy)phenyl]-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide apart is its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H20Cl2N4O2

Molecular Weight

479.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H20Cl2N4O2/c1-16(18-10-11-21(26)22(27)13-18)28-31-25(32)24-14-23(29-30-24)19-8-5-9-20(12-19)33-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

XFDYLSQILSSPGC-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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